molecular formula C18H15N7OS B294701 1-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole

1-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole

Cat. No. B294701
M. Wt: 377.4 g/mol
InChI Key: JVNDDKRPKZGXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole is a chemical compound that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 1-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole has been shown to have several biochemical and physiological effects. The compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole in lab experiments is its broad spectrum of activity against various cancer cell lines and microbial strains. Another advantage is its ability to induce apoptosis and inhibit cell proliferation, which are important mechanisms in cancer treatment. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicity, which makes it difficult to assess its potential use in clinical settings.

Future Directions

For research include studies on its pharmacokinetics and toxicity, development of analogs with improved activity, and exploration of its use in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of 1-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole involves a multistep process that includes the reaction of 3-methylphenol with thionyl chloride, followed by the reaction of the resulting product with 1,2,4-triazole-3-thiol. The final step involves the reaction of the intermediate product with 1H-benzotriazole to obtain the desired compound.

Scientific Research Applications

1-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole has been studied for its potential use in cancer treatment. Research has shown that the compound has cytotoxic effects on cancer cells, inhibits tumor growth, and induces apoptosis. The compound has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial and fungal strains.

properties

Molecular Formula

C18H15N7OS

Molecular Weight

377.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15N7OS/c1-12-5-4-6-13(9-12)26-11-17-22-25-16(20-21-18(25)27-17)10-24-15-8-3-2-7-14(15)19-23-24/h2-9H,10-11H2,1H3

InChI Key

JVNDDKRPKZGXJT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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